molecular formula C21H22N2O3S2 B3656533 ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate

ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate

Cat. No.: B3656533
M. Wt: 414.5 g/mol
InChI Key: LMAFMGJCSZJBJE-DHZHZOJOSA-N
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Description

Ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds may share some structural features but differ in their specific chemical and biological properties.

Uniqueness

What sets ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[5,6-dimethyl-4-oxo-3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-26-17(24)13-27-21-22-19-18(14(2)15(3)28-19)20(25)23(21)12-8-11-16-9-6-5-7-10-16/h5-11H,4,12-13H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAFMGJCSZJBJE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Reactant of Route 3
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl ({5,6-dimethyl-4-oxo-3-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate

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